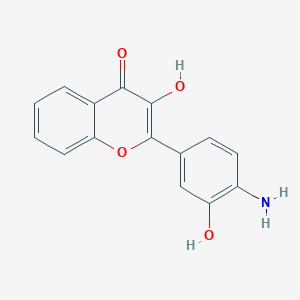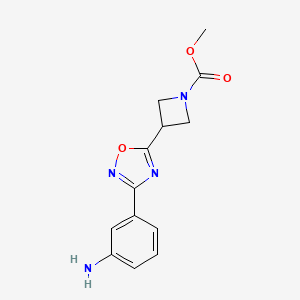
2-(4-Amino-3-hydroxyphenyl)-3-hydroxy-4H-chromen-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Amino-3-hydroxyphenyl)-3-hydroxy-4H-chromen-4-one is a complex organic compound that belongs to the class of flavonoids. This compound is characterized by its chromen-4-one core structure, which is substituted with amino and hydroxy groups. It is known for its potential biological activities and is of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Amino-3-hydroxyphenyl)-3-hydroxy-4H-chromen-4-one typically involves multi-step organic reactions. One common method starts with the condensation of 4-amino-3-hydroxybenzaldehyde with 2-hydroxyacetophenone in the presence of a base such as sodium hydroxide. This reaction forms an intermediate chalcone, which is then cyclized under acidic conditions to yield the desired chromen-4-one structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(4-Amino-3-hydroxyphenyl)-3-hydroxy-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form quinones.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophiles such as halogens or nitro groups in the presence of catalysts like iron or aluminum chloride.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
2-(4-Amino-3-hydroxyphenyl)-3-hydroxy-4H-chromen-4-one has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer and cardiovascular disorders.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The biological effects of 2-(4-Amino-3-hydroxyphenyl)-3-hydroxy-4H-chromen-4-one are primarily due to its ability to interact with various molecular targets and pathways. It can act as an antioxidant by scavenging free radicals and reducing oxidative stress. Additionally, it may inhibit specific enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The compound’s interaction with cellular receptors and signaling pathways can also modulate cell proliferation and apoptosis, contributing to its potential anticancer properties.
Comparison with Similar Compounds
Similar Compounds
2-Amino-3-(4-hydroxyphenyl)-propanoic acid: Known for its role in protein synthesis and neurotransmitter regulation.
4-Amino-3-hydroxybenzoic acid: Used in the synthesis of pharmaceuticals and dyes.
3,3’-Dihydroxybenzidine: Utilized in the production of dyes and pigments.
Uniqueness
2-(4-Amino-3-hydroxyphenyl)-3-hydroxy-4H-chromen-4-one stands out due to its unique chromen-4-one core structure, which imparts distinct chemical and biological properties. Its combination of amino and hydroxy groups allows for versatile chemical modifications and interactions, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C15H11NO4 |
|---|---|
Molecular Weight |
269.25 g/mol |
IUPAC Name |
2-(4-amino-3-hydroxyphenyl)-3-hydroxychromen-4-one |
InChI |
InChI=1S/C15H11NO4/c16-10-6-5-8(7-11(10)17)15-14(19)13(18)9-3-1-2-4-12(9)20-15/h1-7,17,19H,16H2 |
InChI Key |
CFRLDZRQZFAWIR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=C(O2)C3=CC(=C(C=C3)N)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(5-(Cyclopropylmethyl)-6-methyl-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidin-3(2H,4H,5H)-yl)acetic acid](/img/structure/B11847802.png)
![2-{[2-(Morpholin-4-yl)quinazolin-4-yl]amino}ethan-1-ol](/img/structure/B11847806.png)





![5-Chloro-2-[(naphthalen-2-yl)methyl]-1,2-thiazol-3(2H)-one](/img/structure/B11847846.png)
![9-Chloro-3-methylbenzo[g]quinoline-2,5,10(1h)-trione](/img/structure/B11847855.png)
![5-(4-Chlorophenyl)-7-ethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B11847863.png)
![10-hydroxy-8-methyl-3-prop-2-ynyl-2,4-dihydro-1H-chromeno[3,4-c]pyridin-5-one](/img/structure/B11847867.png)


